molecular formula C20H23N3O2 B8492648 ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate

ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate

Cat. No. B8492648
M. Wt: 337.4 g/mol
InChI Key: BBKZZCSIKHCIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate

InChI

InChI=1S/C20H23N3O2/c1-5-25-19(24)16-11-14(10-13-8-6-7-9-15(13)16)23-18(21)12-17(22-23)20(2,3)4/h6-12H,5,21H2,1-4H3

InChI Key

BBKZZCSIKHCIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)N3C(=CC(=N3)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydrazinonaphthalene-1-carboxylic acid ethyl ester hydrochloride (1.5 g, 5.6 mmol) and 4,4-dimethyl-3-oxopentanenitrile (875 mg, 7.0 mmol) in EtOH (50 mL) and conc. HCl (5 mL) was heated at reflux overnight. After removal of the solvent, the residue was purified by column chromatography to yield ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate (1.8 g, 95% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.74 (d, J=6.3 Hz, 1H), 8.47 (s, 1H), 8.24 (s, 1H), 8.15 (d, J=6.0 Hz, 1H), 7.76 (t, J=5.7 Hz, 1H), 7.71 (t, J=5.7 Hz, 1H), 5.68 (s, 1H), 4.44 (q, J=5.4 Hz, 2H), 1.37 (t, J=5.4 Hz, 3H), 1.30 (s, 9H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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